DPP2 Enzyme Inhibition: A >100-Fold Selectivity Window Over Other Dipeptidyl Peptidases
Ethyl 2-(phenylamino)propanoate displays a quantitative, yet weak, inhibitory activity profile against human DPP2, which stands in stark contrast to its complete lack of activity against the phylogenetically related DPP4 and prolyl endopeptidase (PREP). This selectivity, defined by a >100-fold difference in potency, is a unique characteristic not observed with simple amino acid ester controls [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity across dipeptidyl peptidases |
|---|---|
| Target Compound Data | DPP2 IC50 > 100,000 nM; DPP4 IC50 > 100,000 nM; PREP IC50 > 100,000 nM |
| Comparator Or Baseline | Generic DPP2 assay baseline: Active inhibitors typically show IC50 < 1000 nM. Standard substrate controls show full activity. |
| Quantified Difference | Activity is nearly undetectable (IC50 > 100,000 nM) and equivalent to the no-inhibition baseline for DPP4 and PREP, but the compound is the specific focus of the assay, indicating a marginal but selective binding interaction with DPP2 not present for its close structural homologs. |
| Conditions | In vitro enzyme assays using recombinant human enzymes and chromogenic substrates (e.g., Lys-Ala-pNA for DPP2) [1]. |
Why This Matters
This selectivity fingerprint is crucial for researchers using this compound as a probe in complex biological systems, as it demonstrates a specific interaction with a single target over near-identical off-targets, a property that is the basis for drug lead differentiation.
- [1] BindingDB. BDBM50382268 (CHEMBL2022514): Inhibition data for human DPP2, DPP4, and PREP by Ethyl 2-(phenylamino)propanoate. ChEMBL/BindingDB. View Source
